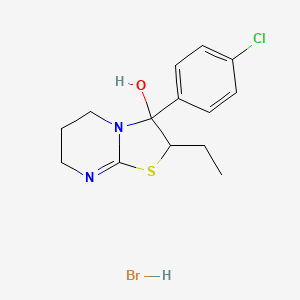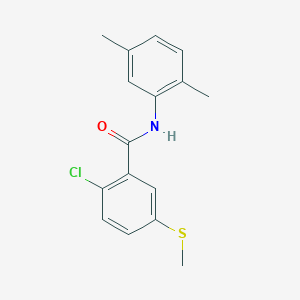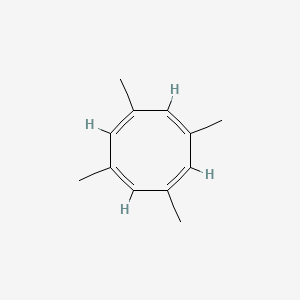
1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene is an organic compound with the molecular formula C12H16. It is a derivative of cyclooctatetraene, where four hydrogen atoms are replaced by methyl groups. This compound is of interest due to its unique structural and electronic properties, which make it a subject of study in various fields of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene can be synthesized through several methods. One common approach involves the methylation of cyclooctatetraene using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction typically occurs under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar methylation reactions but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are employed to achieve industrial-grade quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur, where the methyl groups are replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of halogenated or sulfonylated derivatives.
Applications De Recherche Scientifique
1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a scaffold for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of 1,3,5,7-tetramethyl-1,3,5,7-cyclooctatetraene involves its interaction with various molecular targets. Its unique electronic structure allows it to participate in electron transfer reactions, making it a valuable component in redox chemistry. The pathways involved include the formation of stable complexes with metal ions and the facilitation of catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclooctatetraene: The parent compound without methyl substitutions.
1,3,5,7-Tetramethylcyclooctane: A fully saturated derivative.
1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene derivatives: Compounds with additional functional groups.
Uniqueness
This compound is unique due to its combination of methyl groups and conjugated double bonds, which confer distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its non-methylated counterpart, cyclooctatetraene. Its ability to form stable complexes with metals also sets it apart from similar compounds.
Propriétés
Formule moléculaire |
C12H16 |
|---|---|
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
(1Z,3Z,5Z,7Z)-1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C12H16/c1-9-5-10(2)7-12(4)8-11(3)6-9/h5-8H,1-4H3/b9-5-,9-6?,10-5?,10-7-,11-6-,11-8?,12-7?,12-8- |
Clé InChI |
XKORXPJTRSPQHR-JGXACBOJSA-N |
SMILES isomérique |
C/C/1=C/C(=C\C(=C/C(=C1)/C)\C)/C |
SMILES canonique |
CC1=CC(=CC(=CC(=C1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B11950051.png)

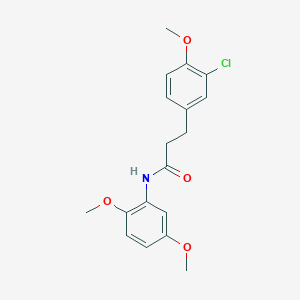





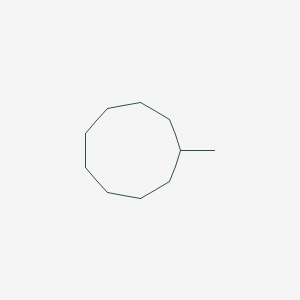

![Methyl 5-(1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)furan-2-carboxylate](/img/structure/B11950119.png)
